Zapotin Zapotin Zapotin is an ether and a member of flavonoids.
Zapotin is a natural product found in Casimiroa tetrameria, Primula veris, and Casimiroa edulis with data available.
Brand Name: Vulcanchem
CAS No.: 14813-19-5
VCID: VC21335480
InChI: InChI=1S/C19H18O6/c1-21-12-6-5-7-13(22-2)18(12)16-10-11(20)17-14(25-16)8-9-15(23-3)19(17)24-4/h5-10H,1-4H3
SMILES: COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC
Molecular Formula: C19H18O6
Molecular Weight: 342.3 g/mol

Zapotin

CAS No.: 14813-19-5

Cat. No.: VC21335480

Molecular Formula: C19H18O6

Molecular Weight: 342.3 g/mol

* For research use only. Not for human or veterinary use.

Zapotin - 14813-19-5

CAS No. 14813-19-5
Molecular Formula C19H18O6
Molecular Weight 342.3 g/mol
IUPAC Name 2-(2,6-dimethoxyphenyl)-5,6-dimethoxychromen-4-one
Standard InChI InChI=1S/C19H18O6/c1-21-12-6-5-7-13(22-2)18(12)16-10-11(20)17-14(25-16)8-9-15(23-3)19(17)24-4/h5-10H,1-4H3
Standard InChI Key PBQMALAAFQMDSP-UHFFFAOYSA-N
SMILES COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC
Canonical SMILES COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC
Melting Point 150 - 151 °C

Physical and Chemical Properties

Chemical Structure Details

The chemical structure of zapotin has been confirmed through advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. With a molecular weight of 342.35 g/mol, zapotin's structure features a flavone backbone with four methoxy groups strategically positioned to enhance its biological activity .

Chemical Reactivity

Zapotin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions, which are essential for modifying its chemical structure and potentially enhancing its biological activity. The compound's reactivity profile contributes to its interaction with biological systems and underlies its mechanisms of action in cancer prevention and treatment.

Biological Activity and Mechanisms of Action

Anticancer Properties

Research indicates that zapotin may induce cellular differentiation, apoptosis, and cell cycle arrest in cancer cells. For instance, studies using cultured HL-60 promyelocytic cells demonstrated that zapotin can effectively trigger these processes, establishing it as a potential candidate for cancer therapy . The compound has shown potent activity against various cancer cell lines, with particularly promising results in colon cancer models.

Cell Cycle Effects

Cell cycle analysis demonstrates that zapotin treatment results in a significant accumulation of cells in the G2-M phase, with a concomitant decrease of cells in the G0-G1 phase. This effect has been documented in HT-29 colon cancer cells treated with 1 μM zapotin for 18, 24, and 48 hours . This cell cycle arrest capability represents one of the primary mechanisms through which zapotin exerts its anticancer effects.

Antioxidant Activity

Zapotin exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress associated with chronic diseases, including cancer. Studies suggest that zapotin can effectively scavenge free radicals, thereby preventing cellular damage and contributing to its chemopreventive properties by neutralizing potentially damaging oxidative species before they can initiate carcinogenesis.

Research on Anticancer Activity

Skin Cancer Prevention Studies

Comparative Studies and Unique Features

Comparison with Other Flavonoids

Zapotin is unique among polymethoxyflavones due to its rare chemical structure with a single oxygen atom in the C2' position. The methoxylated flavones as a subclass of flavonoids may have chemopreventive properties superior to other flavonoid compounds, positioning zapotin as a particularly promising member of this family .

Structure-Activity Relationship

The tetramethoxylated structure of zapotin appears to be critical for its biological activity. Research suggests that the specific positioning of the methoxy groups on the flavone skeleton contributes significantly to its ability to interact with cellular targets and influence cancer-related signaling pathways.

Research Data and Experimental Findings

Study TypeModel UsedKey Findings
In VitroHL-60 promyelocytic cellsInduces differentiation, apoptosis, and cell cycle arrest
In VitroHT-29 colon cancer cellsIC50 = 2.74 × 10^-7 M; G2-M phase cell cycle arrest
In VitroSW480, SW620 colon cancer linesEnhanced apoptosis rates compared to control
In VivoMouse skin carcinogenesis (anti-initiation)Reduced tumor multiplicity: control 16.75±6.70 vs. 6.90±4.87 (10 μmol)
In VivoMouse skin carcinogenesis (anti-promotion)Reduced tumor multiplicity: control 16.75±6.70 vs. 5.85±3.96 (5 μmol)
In VivoAzoxymethane-induced colon ACFReduced ACF: control 14.0±2.3 vs. 4.6±1.4 (10 mg/kg BW)
MechanismNF-κB inhibitionSuppresses tumor promoter activity in HepG2 cells
MechanismHexosaminidase preservationPrevents enzyme loss in colon of AOM-treated mice

Tumor Latency Effects

Table 2: Effect of Zapotin on Tumor Latency in Mouse Skin Carcinogenesis Model

Treatment ScheduleZapotin DoseTime to First Tumor (days)
Control-67.0±12.3
Anti-initiation1 μmol75.4±16.0
Anti-initiation5 μmol73.5±9.20
Anti-initiation10 μmol78.7±15.0
Anti-promotion1 μmol81.5±23.3*
Anti-promotion5 μmol87.5±17.6**
Anti-promotion10 μmol80.9±21.9*
Anti-initiation/promotion1 μmol70.2±13.2
Anti-initiation/promotion5 μmol76.0±24.2
Anti-initiation/promotion10 μmol74.1±21.0

*Marginally extended compared to control
**Significantly extended compared to control

Future Research Directions

Clinical Translation Challenges

Despite the promising preclinical findings, several challenges remain before zapotin can be translated into clinical applications. These include optimizing delivery methods, determining effective dosing regimens in humans, and conducting comprehensive toxicology studies to ensure safety for long-term administration.

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